4,6,4'-Trihydroxy-3'-methoxyaurone

Description

BenchChem offers high-quality 4,6,4'-Trihydroxy-3'-methoxyaurone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6,4'-Trihydroxy-3'-methoxyaurone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H12O6 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

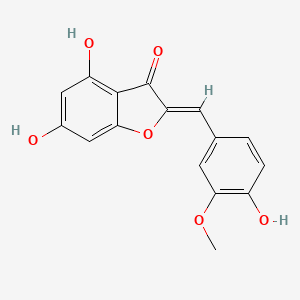

(2Z)-4,6-dihydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O6/c1-21-12-4-8(2-3-10(12)18)5-14-16(20)15-11(19)6-9(17)7-13(15)22-14/h2-7,17-19H,1H3/b14-5- |

InChI Key |

RPIRXLWYWRSESA-RZNTYIFUSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Biological Activity of 4,6,4'-Trihydroxy-3'-methoxyaurone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological activity of the aurone (B1235358) compound 4,6,4'-trihydroxy-3'-methoxyaurone. It includes detailed experimental protocols, a summary of its herbicidal effects with available quantitative data, and an exploration of its potential mechanism of action.

Introduction

4,6,4'-Trihydroxy-3'-methoxyaurone is a member of the aurone class of flavonoids, which are isomers of flavones. These compounds are known for their diverse biological activities. This particular aurone has demonstrated notable herbicidal properties, making it a compound of interest for the development of new agrochemicals. Its structure consists of a benzofuranone core with hydroxyl and methoxy (B1213986) substitutions that are crucial for its biological function.

Synthesis of 4,6,4'-Trihydroxy-3'-methoxyaurone

The synthesis of 4,6,4'-trihydroxy-3'-methoxyaurone is typically achieved through a multi-step process commencing with the acylation of phloroglucinol (B13840), followed by a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which is then cyclized to the final aurone product.

Synthesis Pathway

The overall synthetic route can be visualized as a two-stage process: the formation of 2',4',6'-trihydroxyacetophenone (B23981) from phloroglucinol, followed by its condensation with vanillin (B372448) to yield the target aurone.

Caption: Synthesis of 4,6,4'-trihydroxy-3'-methoxyaurone.

Experimental Protocols

The following protocols are based on established methods for the synthesis of aurones and related flavonoids.

Step 1: Synthesis of 2',4',6'-Trihydroxyacetophenone

This step involves the Hoesch reaction, where phloroglucinol is acylated with acetonitrile in the presence of a catalyst.

-

Reactants:

-

Phloroglucinol (1.0 eq)

-

Acetonitrile (1.2 eq)

-

Anhydrous zinc chloride (catalyst)

-

Dry ether (solvent)

-

Hydrogen chloride gas

-

-

Procedure:

-

A solution of phloroglucinol and acetonitrile in dry ether is prepared in a reaction vessel equipped with a gas inlet and a stirring mechanism.

-

The solution is cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution for several hours while maintaining the low temperature.

-

The reaction mixture is stirred for an extended period (typically overnight) at room temperature to allow for the formation of the ketimine hydrochloride precipitate.

-

The precipitate is filtered, washed with dry ether, and then hydrolyzed by heating with water.

-

Upon cooling, 2',4',6'-trihydroxyacetophenone crystallizes and is collected by filtration. The crude product can be recrystallized from hot water.

-

Step 2: Synthesis of 4,6,4'-Trihydroxy-3'-methoxyaurone

This step involves the Claisen-Schmidt condensation of the acetophenone (B1666503) intermediate with vanillin, followed by in-situ cyclization.

-

Reactants:

-

2',4',6'-Trihydroxyacetophenone (1.0 eq)

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.1 eq)

-

Potassium hydroxide (B78521) (base)

-

Ethanol (B145695)/Water (solvent)

-

-

Procedure:

-

2',4',6'-Trihydroxyacetophenone and vanillin are dissolved in a mixture of ethanol and water.

-

A concentrated aqueous solution of potassium hydroxide is added dropwise to the stirred mixture at room temperature.

-

The reaction mixture is stirred at room temperature for 24-48 hours, during which the color of the solution typically changes to a deep red or orange.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is acidified with dilute hydrochloric acid, leading to the precipitation of the crude aurone.

-

The precipitate is filtered, washed with water until neutral, and dried.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol (B129727) to yield pure 4,6,4'-trihydroxy-3'-methoxyaurone.

-

Biological Activity: Herbicidal Effects

4,6,4'-Trihydroxy-3'-methoxyaurone has been identified as a potent herbicidal agent. Its activity has been evaluated against both dicotyledonous and monocotyledonous plant species.

Quantitative Data

The herbicidal activity of 4,6,4'-trihydroxy-3'-methoxyaurone has been reported, with significant inhibition of root growth in key weed species.[1]

| Plant Species | Concentration (µg/mL) | Inhibition of Root Growth (%) |

| Brassica campestris (Rape) | 100 | Significant Inhibition |

| Echinochloa crusgalli (Barnyard grass) | 100 | Significant Inhibition |

| Brassica campestris (Rape) | 1000 | Significant Inhibition |

| Echinochloa crusgalli (Barnyard grass) | 1000 | Significant Inhibition |

Note: Specific percentage inhibition values from the primary literature were not available in the accessed abstracts. The table indicates significant inhibitory activity as reported.

Experimental Protocol for Herbicidal Activity Assay

The following is a general protocol for assessing the herbicidal activity of a compound on plant seedlings.

-

Materials:

-

Seeds of target plant species (e.g., Brassica campestris, Echinochloa crusgalli)

-

Petri dishes with filter paper

-

Test compound (4,6,4'-trihydroxy-3'-methoxyaurone) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with distilled water.

-

Control solution (solvent without the test compound)

-

Growth chamber with controlled temperature and light conditions.

-

-

Procedure:

-

Sterilized seeds are placed on the filter paper in the Petri dishes.

-

A specific volume of the test solution at different concentrations is added to each Petri dish. A control group receives only the control solution.

-

The Petri dishes are sealed and placed in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark cycle).

-

After a set period (e.g., 3-5 days), the germination rate and the root and shoot length of the seedlings are measured.

-

The percentage of inhibition is calculated relative to the control group.

-

Dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) values.

-

Mechanism of Action (Proposed)

The precise molecular mechanism by which 4,6,4'-trihydroxy-3'-methoxyaurone exerts its herbicidal activity has not been definitively elucidated. However, based on the known biological activities of flavonoids and common herbicide mechanisms, several potential pathways can be proposed.

Potential Signaling Pathways and Targets

Flavonoids are known to interact with various cellular processes. The herbicidal action of this aurone could involve one or more of the following:

-

Inhibition of Photosynthesis: Many herbicides act by disrupting the photosynthetic electron transport chain. Flavonoids have been shown to interfere with photosynthetic processes.

-

Inhibition of Pigment Biosynthesis: Some herbicides inhibit the synthesis of essential pigments like chlorophyll (B73375) and carotenoids, leading to photobleaching and plant death.

-

Inhibition of Key Enzymes: The aurone could act as an inhibitor of crucial plant enzymes, such as those involved in amino acid synthesis, fatty acid synthesis, or cell division. Protoporphyrinogen oxidase (PPO) is a known target for some classes of herbicides.

-

Disruption of Phytohormone Regulation: Interference with the synthesis or signaling of plant hormones like auxins can lead to abnormal growth and development, ultimately causing plant death.

Caption: Proposed herbicidal mechanisms of action.

Conclusion

4,6,4'-Trihydroxy-3'-methoxyaurone is a promising herbicidal compound that can be synthesized from readily available starting materials. Its significant inhibitory effects on the root growth of both dicot and monocot weeds warrant further investigation. Future research should focus on elucidating its precise mechanism of action to enable the development of more potent and selective aurone-based herbicides. Additionally, comprehensive toxicological and environmental impact studies are necessary before it can be considered for commercial application. This technical guide provides a solid foundation for researchers and professionals in the field to advance the study of this intriguing molecule.

References

A Technical Guide to 4,6,4'-Trihydroxy-3'-methoxyaurone: Synthesis, and Generalized Protocols for Aurone Class Isolation

Introduction: 4,6,4'-Trihydroxy-3'-methoxyaurone is a member of the aurone (B1235358) class of flavonoids, which are known for their characteristic yellow color in plants.[1] While aurones are of significant interest to researchers for their diverse biological activities, including anti-inflammatory and neuroprotective properties, it is crucial to note that 4,6,4'-trihydroxy-3'-methoxyaurone is primarily recognized as a synthetic compound with herbicidal properties.[2] Extensive literature searches have not revealed any documented natural plant sources for this specific aurone.

This technical guide, therefore, addresses the synthetic nature of 4,6,4'-trihydroxy-3'-methoxyaurone and provides a comprehensive, generalized methodology for the isolation and purification of naturally occurring aurones from plant materials, intended to serve as a valuable resource for researchers in natural product chemistry and drug development.

Natural Sources of 4,6,4'-Trihydroxy-3'-methoxyaurone

Current scientific literature does not specify any natural plant sources for 4,6,4'-trihydroxy-3'-methoxyaurone. It is commercially available as a synthetic compound and is documented as an herbicide that inhibits the growth of certain plant seedlings at specified concentrations.

Generalized Experimental Protocols for the Isolation of Aurones from Plant Sources

The following protocols are representative methodologies for the extraction and isolation of aurones from plant materials, based on common techniques for flavonoid separation. These may require optimization depending on the specific plant matrix and the target aurone.

Preparation of Plant Material

Fresh plant material, such as flowers or leaves known to contain aurones (e.g., from the Asteraceae, Fabaceae, or Scrophulariaceae families), should be collected and air-dried in a well-ventilated area, shielded from direct sunlight to prevent degradation of phytochemicals.[1] Once thoroughly dried, the material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites, including aurones.

-

Maceration: The powdered plant material is soaked in a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional agitation. The process is usually repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used, where the powdered material is continuously extracted with a cycling solvent.

The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, containing a complex mixture of compounds, is then subjected to various purification techniques to isolate the desired aurones.

-

Liquid-Liquid Partitioning: The crude extract is dissolved in a hydroalcoholic solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Aurones are typically found in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The fractions enriched with aurones are further purified using column chromatography.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly mixtures of n-hexane, ethyl acetate, and methanol, to separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: This is particularly useful for separating flavonoids. The column is typically eluted with methanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradients) is employed.

Structural Elucidation

The structure of the isolated pure compound is determined using various spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the aurone skeleton.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are used to elucidate the complete chemical structure.

Quantitative Data for Generalized Aurone Isolation

The yield and purity of isolated aurones can vary significantly depending on the plant source, extraction method, and purification techniques employed. The following table provides a summary of representative quantitative data from the literature for the isolation of aurone derivatives.

| Parameter | Value | Source Plant/Fraction | Method | Reference |

| Yield | 120 mg | Ar (A-E) Aurone Derivatives | Chemical Synthesis | [2] |

| Purity | Not Specified | Ar (A-E) Aurone Derivatives | Not Specified | [2] |

| Melting Point | 100-101 °C | Ar(A) Aurone Derivative | Chemical Synthesis | [2] |

| Melting Point | 150-151 °C | Ar(D) Aurone Derivative | Chemical Synthesis | [2] |

| Melting Point | 135-136 °C | Ar(E) Aurone Derivative | Chemical Synthesis | [2] |

Chemical Synthesis of Aurones

Given that 4,6,4'-trihydroxy-3'-methoxyaurone is a synthetic compound, understanding its synthesis is crucial for researchers. The synthesis of aurones can be achieved through several methods. A common approach involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization. A patent for the synthesis of a similar compound, 4,6,4'-trihydroxy-3',5'-dimethoxyaurone, outlines a method starting from phloroglucinol.[3]

A general synthetic route involves:

-

Formation of a Benzofuranone Core: This can be achieved through various methods, such as the reaction of a phenol (B47542) with chloroacetic acid followed by cyclization.[1]

-

Condensation with a Benzaldehyde (B42025): The benzofuranone intermediate is then condensed with a substituted benzaldehyde (in the case of the target compound, vanillin (B372448) or a derivative) to form the aurone structure.[1]

Visualizations

Experimental Workflow for Aurone Isolation

Caption: Generalized experimental workflow for the isolation and purification of aurones from plant sources.

Aurone Biosynthesis Pathway

Caption: Simplified biosynthetic pathway of aurones in plants, starting from phenylalanine.

References

- 1. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101402622B - Synthesis and Application of 4,6,4'-Trihydroxy-3',5'-Dimethoxy-Arangone and Its Derivatives - Google Patents [patents.google.com]

Spectroscopic and Biosynthetic Insights into Aurone Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Representative Compound: Maritimetin

Maritimetin is a hydroxyaurone that has been identified in various plant species, including Coreopsis tinctoria and Bidens aurea.[1] Its structural similarity to 4,6,4'-trihydroxy-3'-methoxyaurone makes it a valuable reference for understanding the spectroscopic properties of this class of compounds.

Table 1: General Properties of Maritimetin

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₆ |

| Molecular Weight | 286.24 g/mol [1] |

| IUPAC Name | (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one[1] |

| InChI Key | N/A |

| Canonical SMILES | C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

| PubChem CID | 5281292[1] |

Due to the lack of specific experimental NMR and MS data for 4,6,4'-trihydroxy-3'-methoxyaurone in the reviewed literature, representative data for a generic aurone (B1235358) scaffold is presented below based on common fragmentation patterns and chemical shifts observed for flavonoids.

Table 2: Predicted Spectroscopic Data for a Representative Hydroxyaurone Scaffold

| Technique | Parameter | Predicted Value/Observation |

| ¹H-NMR | Chemical Shift (δ) | Aromatic protons: 6.0-8.0 ppm; Methine proton (=CH-): ~6.8 ppm; Hydroxyl protons: 9.0-13.0 ppm (can be broad and exchangeable) |

| ¹³C-NMR | Chemical Shift (δ) | Carbonyl carbon (C=O): 180-185 ppm; Aromatic carbons: 100-165 ppm; Exocyclic methine carbon (=CH-): ~110 ppm |

| Mass Spec. | Ionization Mode | ESI-MS (negative or positive ion mode) |

| [M-H]⁻ | Expected as the base peak in negative ion mode. | |

| Fragmentation | Characteristic losses of CO, CO₂, and retro-Diels-Alder fragmentation of the heterocyclic ring. |

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the spectroscopic analysis of aurones and other flavonoids, based on established practices in the field.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of flavonoids.[5]

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified flavonoid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

-

The choice of solvent is critical as it can influence the chemical shifts of hydroxyl protons.[6]

-

Transfer the solution to a standard 5 mm NMR tube.

2. Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a typical spectral width of 0-15 ppm is used.

-

For ¹³C NMR, a spectral width of 0-200 ppm is generally sufficient.

-

2D NMR experiments are crucial for unambiguous assignment of proton and carbon signals, especially for complex flavonoid structures.[5]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of flavonoids, aiding in their identification and structural characterization.[2][4]

1. Sample Preparation:

-

Prepare a dilute solution of the flavonoid (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

-

For LC-MS analysis, the sample is injected into a liquid chromatography system for separation prior to introduction into the mass spectrometer.

2. Data Acquisition:

-

Utilize an electrospray ionization (ESI) source, which is well-suited for the analysis of polar compounds like flavonoids. Data can be acquired in both positive and negative ion modes.

-

In positive ion mode, protonated molecules [M+H]⁺ are typically observed.

-

In negative ion mode, deprotonated molecules [M-H]⁻ are commonly detected.

-

Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion. This provides valuable structural information based on the observed fragment ions.[2]

Biosynthetic Pathway of Aurones

Aurones are biosynthesized in plants from chalcones, which are key intermediates in the flavonoid pathway.[7][8] The formation of the characteristic five-membered ring of the aurone scaffold is catalyzed by specific enzymes.[9]

The following diagram illustrates the general biosynthetic pathway leading to the formation of aurones.

Caption: General biosynthetic pathway of aurones from chalcones.

This guide serves as a foundational resource for researchers engaged in the study of aurones and other flavonoids. The provided protocols and biosynthetic overview offer a starting point for further investigation and application in natural product chemistry, drug discovery, and plant biology.

References

- 1. Maritimetin | C15H10O6 | CID 5281292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yellow flowers generated by expression of the aurone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

"chemical structure and properties of 4,6,4'-trihydroxy-3'-methoxyaurone"

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6,4'-Trihydroxy-3'-methoxyaurone is a substituted aurone (B1235358), a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, properties, and known biological effects. The document details its physicochemical characteristics and summarizes its herbicidal activity. Furthermore, it outlines general experimental protocols for the synthesis and biological evaluation of aurones, providing a framework for further research and development. While specific signaling pathways for this particular aurone are not yet fully elucidated, this guide also discusses the known mechanisms of action for structurally related flavonoids, offering potential avenues for future investigation.

Chemical Structure and Identification

4,6,4'-Trihydroxy-3'-methoxyaurone is a flavonoid characterized by a benzofuranone core with substituted phenolic rings. The molecule's key identifiers and structural details are presented below.

| Identifier | Value |

| Formal Name | 4,6-dihydroxy-2Z-[(4-hydroxy-3-methoxyphenyl)methylene]-3(2H)-benzofuranone[1][2] |

| CAS Number | 873787-99-6[1][2] |

| Molecular Formula | C₁₆H₁₂O₆[1][2] |

| Molecular Weight | 300.3 g/mol [1][2] |

| SMILES | O=C1C2=C(O)C=C(O)C=C2O/C1=C\C3=CC(OC)=C(C=C3)O[1][2] |

| InChI | InChI=1S/C16H12O6/c1-21-12-4-8(2-3-10(12)18)5-14-16(20)15-11(19)6-9(17)7-13(15)22-14/h2-7,17-19H,1H3/b14-5-[1][2] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 4,6,4'-trihydroxy-3'-methoxyaurone are limited in publicly available literature. However, some key properties are reported.

| Property | Value | Source |

| Physical State | Crystalline solid | [1][2] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.50 mg/ml; Ethanol: Slightly soluble | [1][2] |

| UV Maximum Absorbance (λmax) | 395 nm | [1][2] |

Biological Properties and Activity

The primary reported biological activity of 4,6,4'-trihydroxy-3'-methoxyaurone is its herbicidal potential.

Herbicidal Activity

Research has demonstrated that 4,6,4'-trihydroxy-3'-methoxyaurone exhibits inhibitory effects on plant growth. Specifically, it has been shown to inhibit the root growth of rape (Brassica campestris) and barnyardgrass (Echinochloa crusgalli) seedlings at concentrations of 100 and 1,000 µg/ml[1][2]. This suggests its potential as a lead compound for the development of novel herbicides[3].

Other Potential Activities (Inferred from Related Compounds)

Signaling Pathways (Hypothesized based on Flavonoid Research)

The precise signaling pathways modulated by 4,6,4'-trihydroxy-3'-methoxyaurone have not been delineated. However, based on studies of other flavonoids, several pathways are likely targets.

Caption: Potential signaling pathways modulated by flavonoids.

Experimental Protocols

While the specific protocol for the synthesis of 4,6,4'-trihydroxy-3'-methoxyaurone from the primary literature is not detailed here, a general and widely used method for aurone synthesis is the oxidative cyclization of 2'-hydroxychalcones.

General Synthesis of Aurones

Caption: General workflow for the synthesis of aurone derivatives.

Materials:

-

Substituted 2'-hydroxyacetophenone

-

Substituted benzaldehyde (in this case, 4-hydroxy-3-methoxybenzaldehyde)

-

Base catalyst (e.g., NaOH or KOH)

-

Solvent (e.g., ethanol)

-

Oxidizing agent (e.g., mercuric acetate)

-

Pyridine

Procedure:

-

Synthesis of 2'-Hydroxychalcone:

-

Dissolve the substituted 2'-hydroxyacetophenone and the substituted benzaldehyde in a suitable solvent like ethanol.

-

Add a solution of a strong base (e.g., aqueous NaOH or KOH) dropwise to the mixture with stirring at room temperature.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the 2'-hydroxychalcone.

-

Filter, wash with water, and dry the crude product.

-

-

Oxidative Cyclization to Aurone:

-

Dissolve the synthesized 2'-hydroxychalcone in pyridine.

-

Add the oxidizing agent (e.g., mercuric acetate) and reflux the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify with a dilute acid to precipitate the crude aurone.

-

Filter, wash thoroughly with water, and dry the product.

-

-

Purification and Characterization:

-

Purify the crude aurone by recrystallization from a suitable solvent or by column chromatography.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity[3].

-

Herbicidal Activity Assay (Root Growth Inhibition)

Materials:

-

Seeds of test plants (e.g., Brassica campestris and Echinochloa crusgalli)

-

Petri dishes

-

Filter paper

-

Solutions of 4,6,4'-trihydroxy-3'-methoxyaurone at various concentrations (e.g., in a suitable solvent like DMSO, diluted with water)

-

Control solution (solvent without the test compound)

-

Incubator

Procedure:

-

Place a sterile filter paper in each petri dish.

-

Add a defined volume of the test solution or control solution to saturate the filter paper.

-

Place a specific number of seeds (e.g., 10-20) evenly on the filter paper in each dish.

-

Seal the petri dishes to prevent evaporation.

-

Incubate the dishes in the dark at a constant temperature (e.g., 25 °C) for a specified period (e.g., 3-5 days).

-

After the incubation period, measure the root length of the seedlings.

-

Calculate the percentage of root growth inhibition for each concentration compared to the control.

Conclusion and Future Directions

4,6,4'-Trihydroxy-3'-methoxyaurone is a promising flavonoid with demonstrated herbicidal activity. The available data on its chemical structure and basic properties provide a solid foundation for further research. Future studies should focus on a more detailed characterization of its physicochemical properties, including X-ray crystallography to confirm its stereochemistry. Elucidation of its mechanism of action as an herbicide is crucial for its potential development in agriculture. Furthermore, given the broad biological activities of related flavonoids, it is highly recommended to investigate the antioxidant, anti-inflammatory, and other potential therapeutic properties of this compound, as well as to identify the specific signaling pathways it may modulate in mammalian cells. Such research could unlock new applications for this molecule in both agriculture and medicine.

References

The Golden Touch of Death: A Technical Guide to the Herbicidal Potential of Substituted Aurones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurones, a subclass of flavonoids recognized for their characteristic golden-yellow hue in plants, are emerging as a promising scaffold for the development of novel herbicides. Their unique structural features, distinct from commercially available herbicides, present an opportunity to explore new modes of action and combat the growing challenge of herbicide resistance. This technical guide provides an in-depth analysis of the herbicidal potential of substituted aurones, consolidating quantitative data on their efficacy, detailing experimental protocols for their evaluation, and elucidating their likely mechanism of action. Through a comprehensive review of current research, this document aims to equip researchers and drug development professionals with the foundational knowledge required to advance the exploration of substituted aurones as next-generation weed management agents.

Introduction: The Case for Aurones as Herbicides

Aurones are (Z)-2-benzylidene-1-benzofuran-3(2H)-ones, structural isomers of flavones.[1] While their roles in plant pigmentation and as secondary metabolites with a range of biological activities are well-documented, their potential as herbicides is a more recent area of investigation.[1][2] The exploration of aurone (B1235358) derivatives as herbicides is driven by the continuous need for new herbicidal compounds with novel modes of action to manage the evolution of herbicide-resistant weeds.[3][4]

Initial studies have demonstrated that various substituted aurones exhibit moderate to high herbicidal activity against a spectrum of both dicotyledonous and monocotyledonous weeds.[3][5][6] The herbicidal effect appears to be influenced by the substitution pattern on both the benzofuranone and the benzylidene rings, suggesting that the herbicidal activity can be fine-tuned through synthetic modifications.[4][5] This guide will delve into the specifics of these structure-activity relationships, providing a clear overview of the current state of research.

Quantitative Herbicidal Activity of Substituted Aurones

The herbicidal efficacy of substituted aurones has been quantified in several studies, primarily through the measurement of growth inhibition against various plant species. The following tables summarize the key quantitative data from the literature, providing a comparative overview of the activity of different aurone derivatives.

Table 1: Herbicidal Activity of Substituted Aurones against Brassica campestris (Dicotyledonous)

| Compound ID | Substitution Pattern | Concentration (µg/mL) | Root Growth Inhibition (%) | Reference |

| 6o | (Z)-2-Phenylmethylene-4,6-dimethoxy-3(2H)-benzofuranone | 10 | 81.3 | [3][4] |

| 100 | 88.5 | [3][4] | ||

| Compound 15 | (Z)-2-Phenylmethylene-4,6-dimethoxy-3(2H)-benzofuranone | 10 | 81.3 | [5][6] |

| 100 | 88.5 | [5][6] | ||

| Various 6-hydroxyaurone derivatives | - | 100 | Moderate activity | [3] |

| Various 4,6-disubstituted and 4,5,6-trisubstituted aurones | - | - | Moderate activity | [3][4] |

Table 2: Herbicidal Activity of Substituted Aurones against Echinochloa crusgalli (Monocotyledonous)

| Compound ID | Substitution Pattern | Concentration (µg/mL) | Root Growth Inhibition (%) | Reference |

| Various 4,6-disubstituted and 4,5,6-trisubstituted aurones | - | - | Low to no activity | [3][4][5] |

Experimental Protocols

The evaluation of the herbicidal potential of substituted aurones relies on standardized bioassays. The following sections detail the methodologies for the key experiments cited in the literature.

In Vitro Root Growth Inhibition Assay

This assay is a primary screening method to determine the phytotoxicity of compounds on seedling root development.

Objective: To quantify the inhibitory effect of substituted aurones on the root growth of susceptible plant species.

Materials:

-

Test compounds (substituted aurones)

-

Seeds of target species (e.g., Brassica campestris, Echinochloa crusgalli)

-

Agar (B569324) (0.8-1.0% w/v)

-

Sterile water

-

Petri dishes (9 cm diameter)

-

Growth chamber with controlled temperature and light conditions

-

Solvent for dissolving test compounds (e.g., acetone, DMSO)

Procedure:

-

Preparation of Test Solutions: Dissolve the substituted aurone derivatives in a minimal amount of a suitable solvent (e.g., acetone) to create stock solutions. Prepare a series of dilutions to achieve the final desired test concentrations (e.g., 10 µg/mL and 100 µg/mL). An equal concentration of the solvent should be used in the control group.

-

Preparation of Agar Plates: Prepare a 0.8% (w/v) agar solution in distilled water and autoclave. Cool the agar to approximately 45-50°C. Add the test solutions to the molten agar to the final desired concentration and pour into sterile Petri dishes. Prepare control plates with the solvent alone.

-

Seed Sterilization and Germination: Surface sterilize the seeds of the target plant species (e.g., by washing with 70% ethanol (B145695) for 1 minute followed by 1% sodium hypochlorite (B82951) for 10 minutes and then rinsing with sterile distilled water). Place the sterilized seeds on the surface of the agar plates.

-

Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25 ± 2°C with a 16/8 hour light/dark cycle).

-

Data Collection: After a defined period (e.g., 3-5 days), measure the primary root length of the seedlings.

-

Analysis: Calculate the percentage of root growth inhibition for each compound concentration compared to the solvent control using the following formula:

-

Inhibition (%) = [(Root length of control - Root length of treated) / Root length of control] x 100

-

Greenhouse Pot Assay

This assay evaluates the pre- and post-emergence herbicidal activity of compounds under more realistic soil conditions.

Objective: To assess the herbicidal efficacy of substituted aurones when applied to soil before or after weed emergence.

Materials:

-

Test compounds

-

Pots or trays filled with a standardized soil mix

-

Seeds of target weed species

-

Greenhouse with controlled environmental conditions

-

Spraying equipment for uniform application of test solutions

Procedure:

-

Planting: Fill pots with soil and sow a predetermined number of seeds of the target weed species at a uniform depth.

-

Pre-emergence Application: For pre-emergence tests, apply the test solution evenly to the soil surface immediately after sowing.

-

Post-emergence Application: For post-emergence tests, allow the weeds to germinate and reach a specific growth stage (e.g., two-leaf stage) before applying the test solution.

-

Treatment Application: Prepare aqueous solutions or emulsions of the test compounds at various concentrations. Apply the solutions uniformly to the pots using a sprayer. Include a control group treated with the carrier solvent only and a positive control with a commercial herbicide.

-

Incubation: Place the pots in a greenhouse under controlled conditions of temperature, humidity, and light. Water the plants as needed, avoiding leaching of the test compounds.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage using a rating scale (e.g., 0% = no effect, 100% = complete kill). Parameters such as plant height, fresh weight, and dry weight can also be measured for a more quantitative assessment.

Mechanism of Action: A Hypothesized Pathway

While the precise molecular targets for the herbicidal activity of most substituted aurones are still under investigation, evidence from related flavonoid and triketone herbicides suggests a likely mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] HPPD is a key enzyme in the carotenoid biosynthesis pathway in plants.

Inhibition of HPPD leads to a depletion of plastoquinone, a vital cofactor for the enzyme phytoene (B131915) desaturase.[8] The disruption of phytoene desaturase activity halts the carotenoid biosynthesis pathway. Carotenoids play a crucial role in protecting chlorophyll (B73375) from photo-oxidative damage.[8] In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching symptoms (whitening of the leaves) observed with HPPD-inhibiting herbicides, followed by necrosis and plant death.

Visualizations

Experimental Workflow

Caption: Workflow for the evaluation of herbicidal potential of substituted aurones.

Hypothesized Signaling Pathway of Herbicidal Action

Caption: Hypothesized mechanism of action for herbicidal aurones via HPPD inhibition.

Conclusion and Future Directions

Substituted aurones represent a compelling class of compounds with demonstrated herbicidal potential, particularly against dicotyledonous weeds. The data presented in this guide highlight the promise of specific substitution patterns in enhancing phytotoxicity. While the inhibition of HPPD is a strong candidate for the mechanism of action, further research is required to definitively identify the molecular targets and elucidate the complete signaling cascade.

Future research should focus on:

-

Expansion of the chemical library: Synthesis and screening of a wider array of substituted aurones to refine structure-activity relationships.

-

Mechanism of action studies: Utilization of biochemical and molecular biology techniques to confirm the inhibition of HPPD and investigate other potential targets.

-

Broad-spectrum activity: Exploration of modifications to the aurone scaffold to enhance activity against monocotyledonous weeds.

-

Toxicology and environmental fate: Assessment of the toxicological profile and environmental persistence of the most promising aurone candidates.

By addressing these key areas, the scientific community can unlock the full potential of substituted aurones as a valuable new tool in the ongoing effort to ensure global food security through effective and sustainable weed management.

References

- 1. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]

- 2. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and herbicidal potential of substituted aurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Crystal Structure and Herbicidal Activity of Aurone Derivatives [cjcu.jlu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Golden Flavonoids: A Technical Guide to the Discovery and History of Aurones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurones, a vibrant class of flavonoid compounds, are responsible for the golden-yellow hues of many flowers.[1][2] For an extended period, they were a relatively overlooked subgroup within the vast flavonoid family, overshadowed by their more prevalent flavone (B191248) and flavonol counterparts.[1][3] However, a resurgence of scientific interest over the past few decades has illuminated their significant and diverse biological activities, positioning them as promising scaffolds for drug discovery and development.[2][4][5] This in-depth technical guide provides a comprehensive overview of the discovery and history of aurone (B1235358) flavonoids, detailing their biosynthesis, key chemical properties, and burgeoning therapeutic potential.

A Historical Perspective: From Floral Pigments to Bioactive Molecules

The journey of aurones began in the early 20th century when the term "anthochlor" was coined by Gustav Klein to describe water-soluble pigments that impart a yellowish color to plants.[1] It was within this group that aurones, named for their golden (Latin: aurum) appearance, were first classified.[1] The first definitive characterization of aurone structures occurred in 1940 from plants of the Asteraceae family, such as the sunflower.[1] These initial discoveries included common 4-deoxy-aurones like sulfuretin, maritimetin, and leptosidin.[1] Despite their early identification, aurones remained a niche area of study for many years, considered to be of limited natural occurrence.[1][6] A significant turning point in aurone research was the elucidation of their biosynthetic pathway, which sparked a deeper investigation into their physiological roles and potential applications.[7][8]

The Biosynthesis of Aurones: A Unique Branch of the Flavonoid Pathway

The production of aurones in plants follows a specialized branch of the well-established flavonoid biosynthetic pathway, originating from chalcone (B49325) precursors.[9][10] The key enzymatic steps that define aurone biosynthesis were a significant discovery, primarily elucidated through studies on the snapdragon (Antirrhinum majus).[7][8]

Two critical enzymes orchestrate this process:

-

Chalcone 4'-O-glucosyltransferase (4'CGT): This enzyme catalyzes the glucosylation of the chalcone precursor at the 4'-hydroxyl group.[1][8] This step is vital for the stability and subsequent transport of the chalcone within the plant cell.[9][11]

-

Aureusidin (B138838) Synthase (AmAS1): Identified as a key polyphenol oxidase (PPO) homolog, this enzyme facilitates the oxidative cyclization of the 4'-O-glucosylated chalcone to form the characteristic aurone 6-O-glucoside.[7][8] The discovery of aureusidin synthase was a landmark in understanding aurone formation and provided a molecular tool for the genetic engineering of flower color.[8][11]

The biosynthesis is a spatially organized process within the plant cell. Chalcones undergo 4'-O-glucosylation in the cytoplasm, and the resulting glucosides are then transported to the vacuole, where aureusidin synthase converts them into aurone 6-O-glucosides.[8][11]

Structural Characteristics and Chemical Synthesis

Aurones are structural isomers of flavones, possessing a C6-C3-C6 skeleton.[2][12] Their defining feature is a (Z)-2-benzylidenebenzofuran-3(2H)-one core, which contains a five-membered benzofuranone ring instead of the six-membered ring typical of most other flavonoids.[1][13] This structural distinction, particularly the exocyclic double bond, is responsible for their unique chemical properties and biological activities.[13]

While initially isolated from natural sources, various synthetic strategies have been developed to produce aurones and their derivatives, facilitating the exploration of their therapeutic potential.[4][12] These methods allow for the creation of novel aurone analogs with modified substitution patterns to enhance specific biological activities.[2]

Key Synthetic Approaches:

-

Aldol Condensation: A common method involves the condensation of a benzofuran-3(2H)-one with an aromatic aldehyde.[14][15]

-

Oxidative Cyclization of Chalcones: 2'-hydroxychalcones can be converted to aurones through oxidative cyclization using reagents like mercury(II) acetate.[12]

-

Microwave-Assisted Synthesis: Modern techniques such as microwave-assisted organic synthesis (MAOS) have been employed to significantly reduce reaction times and improve yields of aurone derivatives.[16]

A Spectrum of Biological Activities

Once primarily considered as pigments, aurones are now recognized for their broad and potent pharmacological activities.[2][5][17] Their ability to interact with a variety of biological targets has made them attractive candidates for drug development in several therapeutic areas.[13]

Table 1: Overview of Reported Biological Activities of Aurone Flavonoids

| Biological Activity | Description | Key Molecular Targets/Mechanisms |

| Anticancer | Aurone derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines.[2][5] | Inhibition of protein kinases, induction of apoptosis, cell cycle arrest.[2] |

| Anti-inflammatory | Aurones can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.[1] | Inhibition of TNF-α, IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production.[1] |

| Antiviral | Certain aurones have shown inhibitory activity against various viruses, including Hepatitis C virus (HCV).[1][14] | Inhibition of viral enzymes such as RNA-dependent RNA polymerase (RdRp).[1][14] |

| Neuroprotective | Aurones have shown potential in models of neurodegenerative diseases by mitigating oxidative stress and neuroinflammation.[13] | Inhibition of cholinesterases (AChE, BuChE) and monoamine oxidase (MAO).[13] |

| Antioxidant | The phenolic structure of aurones allows them to act as potent radical scavengers.[12][13] | Direct scavenging of reactive oxygen species (ROS).[13] |

| Antibacterial | Aurones have exhibited activity against various bacterial strains, including resistant ones like MRSA.[13] | Mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential enzymes. |

| Antiparasitic | Some aurone derivatives have shown promise in combating parasitic infections.[2][13] | Inhibition of parasitic growth and replication. |

Table 2: Quantitative Data on the Biological Activity of Selected Aurones

| Compound | Activity | Assay | IC50 Value |

| Aureusidin | HCV RdRp Inhibition | Enzyme Assay | 5.2 µM[1] |

| (Z)-2-((1-butyl-1H-indol-3-yl)methylene)-4,6-dihydroxybenzofuran-3(2H)-one | HCV RdRp Inhibition | Enzyme Assay | 2.2 µM[14] |

| Compound 98a | ABTS Radical Scavenging | Cell-free in vitro | 71.67 µM[18] |

| Compound 98b | ABTS Radical Scavenging | Cell-free in vitro | 87.00 µM[18] |

Experimental Protocols

General Procedure for Microwave-Assisted Knoevenagel Condensation of Aurones

This protocol describes a general method for the synthesis of aurone derivatives via a microwave-assisted Knoevenagel condensation between a benzofuran-3(2H)-one and an aromatic aldehyde.[16]

Materials:

-

Benzofuran-3(2H)-one (1 mmol)

-

Aromatic aldehyde (1.2 mmol)

-

Deep Eutectic Solvent (DES) (e.g., choline (B1196258) chloride and urea (B33335) in a 1:2 molar ratio) or a catalytic amount of a suitable catalyst (e.g., ammonium (B1175870) acetate)

-

Microwave reactor

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a microwave-safe reaction vessel, combine the benzofuran-3(2H)-one (1 mmol) and the aromatic aldehyde (1.2 mmol).

-

Add the deep eutectic solvent (approximately 2 mL) or the catalyst.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant power (e.g., 100-300 W) for 5-30 minutes, with a target temperature of 80-120°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the reaction vessel to room temperature.

-

Add water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by filtration and wash it with cold water.

-

Purify the crude aurone derivative by recrystallization from ethanol to obtain the pure product.

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol outlines a common method for evaluating the free radical scavenging activity of synthesized aurone analogs using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[19]

Materials:

-

Synthesized aurone analogs

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of the synthesized aurone analogs and the positive control in methanol.

-

Create a series of dilutions of the test samples and the positive control in methanol to achieve a range of concentrations (e.g., 31.25 to 1000 µg/ml).

-

Prepare a 0.002% (w/v) solution of DPPH in methanol.

-

In a 96-well microplate, add 100 µL of each sample dilution or positive control dilution to individual wells.

-

Add 100 µL of the DPPH solution to each well.

-

A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Future Directions

The field of aurone research is poised for significant advancement.[4] Future investigations will likely focus on:

-

Lead Optimization: Utilizing the aurone scaffold to design and synthesize novel derivatives with enhanced potency and selectivity for specific biological targets.[2][5]

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which aurones exert their diverse biological effects.

-

In Vivo Studies: Translating the promising in vitro results into preclinical and clinical studies to evaluate the therapeutic efficacy and safety of aurone-based drug candidates.

-

Green Synthesis: Further development of environmentally friendly and efficient synthetic methodologies for aurone production.[20]

Conclusion

From their humble beginnings as floral pigments, aurones have emerged as a "golden" resource of bioactive compounds with significant therapeutic potential.[1] Their unique chemical structure and broad spectrum of activities have captured the attention of researchers in medicinal chemistry and drug development. The continued exploration of the synthesis, biological evaluation, and structure-activity relationships of aurones holds great promise for the discovery of novel therapeutic agents to address a range of human diseases.

References

- 1. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. A Review of the Various Synthetic Approaches to Access Aurone Derivatives and their Biological Activities | Bentham Science [benthamscience.com]

- 5. Biological Activities of Aurones: A Brief Summary: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzymology of aurone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. benchchem.com [benchchem.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Yellow flowers generated by expression of the aurone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpab.com [ijpab.com]

- 13. Aurone|Benzofuranone Flavonoid for Research [benchchem.com]

- 14. Discovery of naturally occurring aurones that are potent allosteric inhibitors of hepatitis C virus RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the In Vitro Biological Evaluation of Novel Aurone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Aurones, a class of flavonoids characterized by a (Z)-benzylidenebenzofuran-3(2H)-one core, have emerged as a promising scaffold in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in vitro biological evaluation of new aurone (B1235358) derivatives, focusing on their anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties. Detailed experimental protocols and data presentation are included to facilitate research and development in this area.

I. Anticancer Activity of Aurone Derivatives

Novel aurone derivatives have demonstrated significant potential as anticancer agents, exhibiting antiproliferative and pro-apoptotic effects across a range of human cancer cell lines.

Data Summary: Anticancer Activity

The cytotoxic effects of various aurone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data from studies on different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | |||

| Compound 1b | DU145 (Prostate) | <50 | [1] |

| Compound 1c | DU145 (Prostate) | <50 | [1] |

| Series 2 | |||

| AU7 | MCF-7 (Breast) | 52.79 | [2] |

| AU3 | MCF-7 (Breast) | 70.14 | [2][3] |

| AU4 | MCF-7 (Breast) | 87.85 | [2][3] |

| AU10 | MCF-7 (Breast) | 99.55 | [2][3] |

| AU5 | MCF-7 (Breast) | 133.21 | [2][3] |

| Series 3 | |||

| 5-bromo-2-(4-nitrobenzylidene) benzofuran-3(2H)-one | K562 (Leukemia) | 0.37 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Test aurone derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Complete cell culture medium

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere at 37°C with 5% CO2.[6]

-

Compound Treatment: Prepare serial dilutions of the aurone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After incubation, add 10-50 µL of MTT solution to each well (final concentration of 0.45-0.5 mg/mL) and incubate for 1-4 hours at 37°C.[5][7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5][7]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).[4]

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathways in Cancer

Aurone derivatives can exert their anticancer effects by modulating various signaling pathways. For instance, some derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The inhibition of the CDK2/Cyclin A complex has been identified as a mechanism of action for certain aurones, leading to cell cycle arrest and apoptosis.[2][3] Another study identified polymethoxy aurones as potential inhibitors of the CyclinB1/CDK1 complex.[1]

Caption: Inhibition of CDK/Cyclin complex by aurone derivatives.

II. Antimicrobial Activity of Aurone Derivatives

Aurones have shown promise as a new class of antimicrobial agents, with activity against a broad spectrum of pathogens, including drug-resistant strains.[8]

Data Summary: Antimicrobial Activity

The antimicrobial efficacy of aurone derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µM) | Reference |

| Series 4 | |||

| Compound 10 | Bacillus subtilis | 6.25 | [9] |

| Staphylococcus aureus | 12.5 | [9] | |

| Escherichia coli | 25 | [9] | |

| Mycobacterium smegmatis | 1.56 | [9] | |

| Candida albicans | 12.5 | [9] | |

| Compound 20 | Bacillus subtilis | 3.12 | [9] |

| Staphylococcus aureus | 6.25 | [9] | |

| Escherichia coli | 12.5 | [9] | |

| Mycobacterium smegmatis | 0.78 | [9] | |

| Candida albicans | 6.25 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10][11]

Materials:

-

Test aurone derivatives

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control antibiotic (e.g., gemifloxacin, amphotericin B)[9]

-

Solvent for compounds (e.g., DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of the aurone derivative. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.[12]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[12][13]

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[12]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the aurone derivative at which there is no visible growth.[11]

Caption: General workflow for MIC determination by broth microdilution.

III. Antioxidant Activity of Aurone Derivatives

Many flavonoids, including aurones, are known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.

Data Summary: Antioxidant Activity

The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and expressed as IC50 values.

| Compound ID | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Reference |

| ArC | 8 ± 2 | 12 ± 2 | [14] |

| ArD | 12 ± 2 | 16 ± 3 | [14] |

| ArB | 13 ± 2 | - | [14] |

| ArE | - | 18 ± 2 | [14] |

| Ascorbic Acid (Control) | 5 ± 1 | 4 ± 2 | [14] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is yellow, in the presence of an antioxidant.[15]

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)[16]

-

Test aurone derivatives dissolved in a suitable solvent

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the test aurone derivatives and the positive control in the solvent.

-

Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Then, add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a blank containing only the solvent and the DPPH solution.[16]

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[16][18]

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.[15][16]

-

Calculation: Calculate the percentage of radical scavenging activity for each sample concentration using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

IV. Enzyme Inhibitory Activity of Aurone Derivatives

Aurone derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for treating a wide range of diseases.

Data Summary: Enzyme Inhibition

| Compound ID | Target Enzyme | IC50 | Reference |

| BFO25 | Protein Kinase CK2 | 3 nM (at 100 µM ATP) | [19][20] |

| ArC | α-Amylase | 10 ± 2 µg/mL | [14] |

| Compound 39 | Tyrosinase | 7.12 ± 0.32 µM | [21] |

| ArE | Acetylcholinesterase (AChE) | 33 ± 0 µg/mL | [14] |

| ArC | Acetylcholinesterase (AChE) | 55 ± 1 µg/mL | [14] |

| ArE | Butyrylcholinesterase (BChE) | 70 ± 1 µg/mL | [14] |

| Carboxylated Aurone (B-ring) | Xanthine (B1682287) Oxidase | Low micromolar range | [22] |

Experimental Protocol: General Enzyme Inhibition Assay

The protocol for enzyme inhibition assays varies depending on the specific enzyme and substrate. However, a general workflow can be outlined. Here, we use a protein kinase assay as an example.

Materials:

-

Purified enzyme (e.g., Protein Kinase CK2)

-

Substrate (specific for the enzyme)

-

ATP (for kinases)

-

Test aurone derivatives

-

Assay buffer

-

Detection reagent (e.g., luminescent or fluorescent probe)

-

Microplates (e.g., white plates for luminescence)

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, ATP, and test compounds in the assay buffer.

-

Assay Reaction: In a microplate, add the enzyme, the test aurone derivative at various concentrations, and the substrate.

-

Initiation: Start the enzymatic reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.

-

Termination and Detection: Stop the reaction and add the detection reagent. This reagent typically measures the amount of product formed or the amount of ATP consumed (e.g., using a luciferase-based system for kinase assays).[19]

-

Measurement: Read the signal (e.g., luminescence, fluorescence, absorbance) using a plate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control reaction without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

This guide provides a foundational framework for the in vitro biological evaluation of novel aurone derivatives. Researchers are encouraged to adapt and optimize these protocols based on their specific compounds and biological targets of interest. The promising and diverse activities of aurones warrant further investigation to unlock their full therapeutic potential.

References

- 1. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. mdpi.com [mdpi.com]

- 10. woah.org [woah.org]

- 11. apec.org [apec.org]

- 12. microrao.com [microrao.com]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of new aurone derivatives as submicromolar CK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Synthesis and biological evaluation of substituted aurone derivatives as potential tyrosinase inhibitors: in vitro, kinetic, QSAR, docking and drug-likeness studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Carboxylated aurone derivatives as potent inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4,6,4'-Trihydroxy-3'-methoxyaurone

Introduction

4,6,4'-Trihydroxy-3'-methoxyaurone is a member of the aurone (B1235358) class of flavonoids, which are of interest to researchers in phytochemistry, pharmacology, and drug development for their potential biological activities. Accurate and precise quantification of this compound is essential for quality control, standardization of herbal products, and further pharmacological investigation. This application note provides a detailed protocol for the quantification of 4,6,4'-trihydroxy-3'-methoxyaurone using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The described method is based on established principles for the analysis of flavonoids and provides a robust framework for researchers. While a specific validated method for this exact aurone is not widely published, this protocol is adapted from methodologies for structurally similar flavonoids.

Experimental Protocols

1. Materials and Reagents

-

Reference Standard: 4,6,4'-Trihydroxy-3'-methoxyaurone (purity ≥ 98%)

-

Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)

-

Sample Matrix: e.g., Plant extract, in-vitro reaction mixture.

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.

| Parameter | Recommended Condition |

| HPLC Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Diode Array Detector (DAD) set at an appropriate wavelength (e.g., 280 nm or 365 nm) |

| Injection Volume | 10 µL |

3. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 4,6,4'-trihydroxy-3'-methoxyaurone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.

4. Sample Preparation (General Procedure for Plant Extract)

-

Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.

-

Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection: Carefully collect the supernatant.

-

Repeat Extraction: Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The following table summarizes the expected validation parameters for an HPLC-DAD method for 4,6,4'-trihydroxy-3'-methoxyaurone quantification. These values are representative and should be experimentally determined.

| Parameter | Expected Value |

| Retention Time (min) | ~ 12.5 |

| Linearity (R²) (1-100 µg/mL) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | ~ 0.15 |

| Limit of Quantification (LOQ) (µg/mL) | ~ 0.50 |

| Precision (RSD%) | < 2% (Intra-day), < 5% (Inter-day) |

| Accuracy (Recovery %) | 95 - 105% |

Mandatory Visualization

Application Note and Protocol: Quantification of 4,6,4'-Trihydroxy-3'-methoxyaurone in Plant Extracts

Abstract

This document provides a comprehensive guide for the quantification of 4,6,4'-trihydroxy-3'-methoxyaurone, a member of the aurone (B1235358) subclass of flavonoids, in plant extracts. Aurones are noted for their characteristic golden-yellow pigmentation and a range of biological activities, making their precise quantification in natural sources a critical aspect of phytochemical research, quality control of herbal products, and drug discovery.[1] This application note details the necessary protocols for sample preparation, extraction, and subsequent analysis using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS). The methodologies presented are based on established principles for flavonoid analysis and are intended to provide a robust framework for researchers.

Introduction

4,6,4'-trihydroxy-3'-methoxyaurone is a specialized flavonoid that contributes to the yellow coloration of certain plants.[1] Flavonoids, as a broad class of plant secondary metabolites, are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of specific flavonoids like 4,6,4'-trihydroxy-3'-methoxyaurone is essential for the standardization of plant-based products and for elucidating their pharmacological significance.

This document outlines a generalized methodology for the extraction and quantification of this target aurone from a plant matrix. The protocol can be adapted and optimized depending on the specific plant species and the research objectives.

Experimental Protocols

Materials and Reagents

-

Reference Standard: 4,6,4'-trihydroxy-3'-methoxyaurone (purity ≥98%)

-

Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)

-

Plant Material: Dried and finely powdered plant material suspected to contain the target analyte.

Instrumentation

A standard High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system is required, equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Diode-Array Detector (DAD) or a Mass Spectrometer (MS)

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization.

-

Preparation of Plant Material: Air-dry the collected plant material at room temperature, shielded from direct sunlight. Once thoroughly dried, grind the material into a fine powder.

-

Solvent Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a suitable vessel.

-

Add 20 mL of methanol.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.[2]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.[2]

-

Carefully collect the supernatant.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.[3]

-

-

Fractionation (Optional): For complex matrices, a liquid-liquid partitioning step can be performed to remove interfering compounds. A general scheme involves partitioning the aqueous-methanolic extract with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate (B1210297). The aurones are often concentrated in the ethyl acetate fraction.[3]

-

Final Sample Preparation:

-

Combine the collected supernatants and evaporate to dryness using a rotary evaporator at a temperature not exceeding 45°C.[3]

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

-

Chromatographic Conditions

The following are typical starting conditions for the analysis of flavonoids and can be optimized for the target aurone.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program (Example):

Time (min) % Solvent A % Solvent B 0 95 5 25 50 50 30 5 95 35 5 95 40 95 5 | 45 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection:

-

DAD: Monitor at the maximum absorbance wavelength of the aurone (typically in the range of 390-430 nm). A full UV-Vis spectrum should be recorded to confirm peak identity.

-

MS: For higher selectivity and sensitivity, a mass spectrometer can be used. The analysis would be performed in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻.

-

Calibration and Quantification

-

Preparation of Standard Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 4,6,4'-trihydroxy-3'-methoxyaurone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 to 100 µg/mL.[2]

-

-